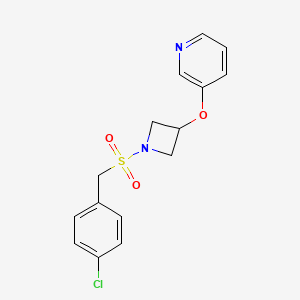

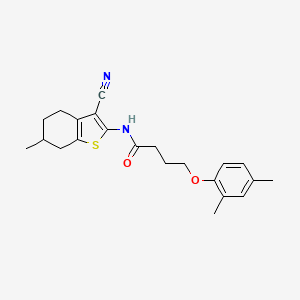

3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related azetidine derivatives and pyridyl ethers, such as those involving modifications to the azetidine moiety and the introduction of various substituents on the pyridine ring, has been detailed in literature. For example, Doll et al. (1999) describe the synthesis of a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype, which includes steps that may be relevant to the synthesis of the specified compound (Doll et al., 1999). Koren et al. (1998) report on the synthesis and in vitro nAChR binding of a series of pyridine-modified analogues, including details on halogen substitutions that could be analogous to the synthesis considerations of the compound (Koren et al., 1998).

Molecular Structure Analysis

The structural analysis and characterization of similar compounds have been achieved using various techniques, including X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM), as reported by Zhang et al. (2016) in their work on magnetically separable graphene oxide anchored sulfonic acid nanoparticles (Zhang et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving pyridine and azetidine moieties, such as those detailed by Quan et al. (2013) in the context of Palladium(II) catalyzed Suzuki/Sonogashira cross-coupling reactions, are highly relevant. Such reactions offer a pathway to functionalize pyridines and pyrimidines, which could be adapted for the chemical modifications of the target compound (Quan et al., 2013).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are crucial for understanding the behavior of the compound in various conditions. However, specific studies directly addressing the physical properties of "3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine" were not identified, suggesting a gap in the current literature.

Chemical Properties Analysis

Chemical properties such as reactivity with different agents, susceptibility to hydrolysis, or participation in coupling reactions are essential for comprehending the compound's utility and limitations in synthetic and applied chemistry contexts. Research by Shah et al. (2014) on azetidin-2-one based phenyl sulfonyl pyrazoline derivatives offers insights into the chemical behavior of structurally related compounds, which might shed light on the chemical properties of the compound of interest (Shah et al., 2014).

科学的研究の応用

Synthesis and Antimicrobial Activities

- Synthesis of Pyrimidine-Azetidinone Analogues : A series of analogues were synthesized and examined for their antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. This research indicates a potential pathway for designing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

- Antimicrobial Activity of Azetidin-2-one Based Phenyl Sulfonyl Pyrazoline Derivatives : New derivatives were synthesized and characterized, showing significant antibacterial and antifungal activities, highlighting the therapeutic potential of such compounds (Shah et al., 2014).

Ring Expansion and Functionalization

- Ring Expansion to Pyrrolidines : A study explored the ring expansion of 2-(α-hydroxyalkyl)azetidines to 3-(chloro- or methanesulfonyloxy)pyrrolidines, presenting a synthetic route for functionalized pyrrolidines. The process involves stereospecific rearrangement, potentially useful for the synthesis of bioactive pyrrolidine derivatives (Durrat et al., 2008).

Novel Compounds with Anticancer Potential

- Evaluation of N-(Guanidinyl)benzenesulfonamides : A series of compounds with guanidinyl benzenesulfonamides moieties were evaluated for their anticancer activity against the MCF7 breast cancer cell line. Some compounds showed promising activity, indicating the potential for developing new anticancer agents (Ghorab et al., 2014).

Green Chemistry and Sustainable Synthesis

- Green Metric Evaluation of Pyridine Derivative Synthesis : The modified synthesis of a key intermediate in the production of Dexlansoprazole was assessed for its green chemistry metrics, showcasing an environmentally friendly approach to synthesizing complex molecules (Gilbile et al., 2017).

特性

IUPAC Name |

3-[1-[(4-chlorophenyl)methylsulfonyl]azetidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3S/c16-13-5-3-12(4-6-13)11-22(19,20)18-9-15(10-18)21-14-2-1-7-17-8-14/h1-8,15H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUMBTLXRTYYQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)CC2=CC=C(C=C2)Cl)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-((4-Chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(4-methylbenzyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2485788.png)

![6-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2485789.png)

![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide](/img/structure/B2485791.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2485794.png)

![3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid](/img/structure/B2485798.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2485802.png)

![(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2485804.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2485807.png)